

Application Note: ^{13}C NMR Chemical Shifts of *tert*-Amyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Amyl acetate

Cat. No.: B1606918

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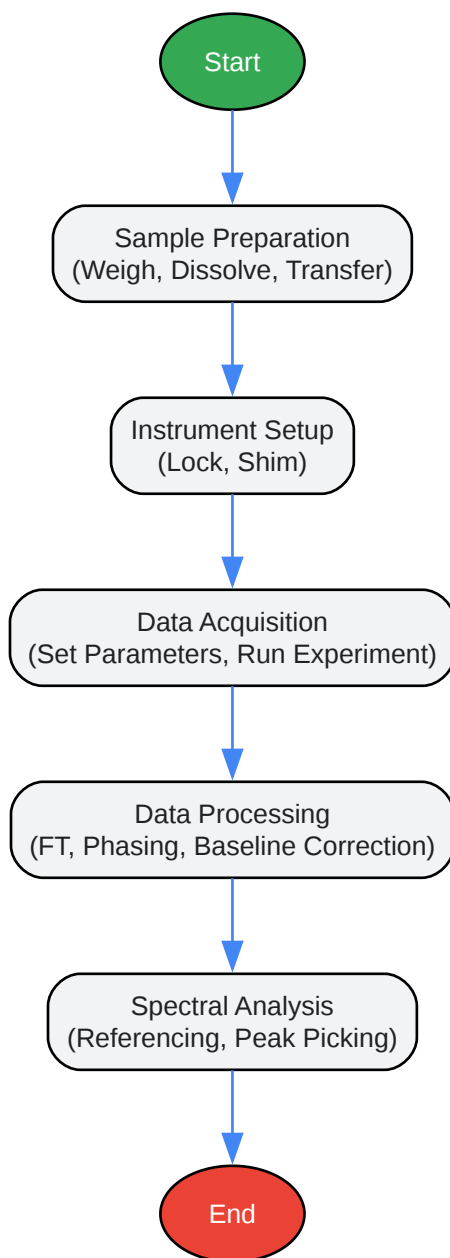
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts of ***tert*-Amyl acetate**. Due to the absence of publicly available experimental spectral data, this note presents predicted chemical shifts obtained from computational methods. It also includes a comprehensive experimental protocol for acquiring ^{13}C NMR spectra of small organic molecules like ***tert*-Amyl acetate**.

Chemical Structure and Predicted ^{13}C NMR Data

***tert*-Amyl acetate**, also known as 2-methyl-2-butyl acetate, is an organic ester. The structure and the predicted ^{13}C NMR chemical shifts are presented below. The chemical shifts were predicted using a combination of computational algorithms and are provided as an estimation. Experimental verification is recommended.

To facilitate the correlation of chemical shifts with the corresponding carbon atoms, the structure of ***tert*-Amyl acetate** is depicted below with each unique carbon atom numbered.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com